molecular formula C19H21N3O3S3 B2896311 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1097082-10-4

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2896311
CAS No.: 1097082-10-4
M. Wt: 435.58
InChI Key: IHOHHNBZBHHKGJ-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a benzothiazole ring, a thiophene ring, a sulfonyl group, and a piperidine ring. These functional groups are common in many pharmaceuticals and could potentially have biological activity .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine (such as piperidine) with a sulfonyl chloride to form the sulfonyl group . The benzothiazole and thiophene rings can be formed through cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the benzothiazole and thiophene rings. The sulfonyl group is also likely to contribute to the planarity .


Chemical Reactions Analysis

The benzothiazole and thiophene rings in this compound are aromatic and therefore relatively stable. They are not likely to undergo many reactions under normal conditions. The sulfonyl group could potentially be reactive, especially towards nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the presence of any additional functional groups. In general, compounds with this structure are likely to be solid at room temperature .

Scientific Research Applications

Synthesis of Novel Compounds

  • It serves as a precursor for synthesizing new heterocyclic compounds, which have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. Such compounds include derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, demonstrating high potential for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

  • Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, showcasing effectiveness against various bacteria and fungi. This includes compounds designed for targeting resistant strains of Mycobacterium tuberculosis, indicating their potential in addressing drug-resistant infections (Selvakumar & Elango, 2017).

Anticancer Activity

  • Research into thiazole-aminopiperidine hybrid analogues has identified compounds with promising activity against Mycobacterium tuberculosis, which could be repurposed or modified for anticancer applications. The structure-activity relationship studies provide insights into designing more potent molecules (Jeankumar et al., 2013).

Future Directions

Future research on this compound could involve studying its potential biological activity, optimizing its synthesis, and investigating its mechanism of action . It could also involve studying its physical and chemical properties in more detail .

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S3/c1-12-8-9-15-17(13(12)2)20-19(27-15)21-18(23)14-6-3-4-10-22(14)28(24,25)16-7-5-11-26-16/h5,7-9,11,14H,3-4,6,10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOHHNBZBHHKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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